![molecular formula C13H12F2N2O4S2 B4988667 N-[4-(aminosulfonyl)benzyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4988667.png)
N-[4-(aminosulfonyl)benzyl]-3,4-difluorobenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of compounds containing aminobenzenesulfonamide, a related group, involves several sophisticated chemical reactions. For example, the development of sequential Nicholas and Pauson-Khand reactions facilitates the synthesis of unique polyheterocyclic compounds. Additionally, the production of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) as a multifunctional click cycloalkyne agent showcases the innovative approaches in synthesizing these compounds. These methodologies signify the complexity and the detailed synthetic routes required for creating such sulfonamide-based chemical entities (Kyosuke Kaneda, 2020).
Molecular Structure Analysis
The molecular structure of sulfonamides, including N-[4-(aminosulfonyl)benzyl]-3,4-difluorobenzenesulfonamide, is characterized by its sulfonamide group's ability to form various bonds and interactions. This structural feature contributes to the compound's reactivity and interaction with biological targets. The presence of fluorine atoms in the molecule adds to its chemical stability and influences its physical and chemical properties, making it a subject of interest in structural analysis.
Chemical Reactions and Properties
Sulfonamides undergo a range of chemical reactions, leveraging the reactivity of the sulfonamide group. For instance, the direct hydrazinosulfonylation of aryl electrophiles with SO2 and hydrazines is an efficient method for the synthesis of aryl N-aminosulfonamides, showcasing the versatility and reactivity of these compounds in chemical syntheses (Chou-Yi Hsu et al., 2023).
Mechanism of Action
Target of Action
The primary target of 3,4-difluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, Carbonic Anhydrase 2, by inhibiting its activity . This inhibition disrupts the balance of bicarbonate and proton concentrations, which can lead to changes in the physiological environment.
Result of Action
The compound has been reported to have an antinociceptive and antiallodynic profile . In a mice model of acute and diabetic neuropathic pain, it showed significant antinociceptive effect at both 20 and 40 mg/kg doses . The thermal analgesia of the compound was reversed by the 5HT3 antagonist ondansetron and by the μ receptor antagonist naloxone, implying possible involvement of serotonergic and opioidergic pathways in the analgesic effect of the compound .
properties
IUPAC Name |
3,4-difluoro-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O4S2/c14-12-6-5-11(7-13(12)15)23(20,21)17-8-9-1-3-10(4-2-9)22(16,18)19/h1-7,17H,8H2,(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIFTIADQQIQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide |
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